molecular formula C9H9BrO B104063 3'-Bromo-4'-methylacetophenone CAS No. 40180-80-1

3'-Bromo-4'-methylacetophenone

Cat. No. B104063
CAS RN: 40180-80-1
M. Wt: 213.07 g/mol
InChI Key: PDJLFESXPVLVMR-UHFFFAOYSA-N
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Description

3'-Bromo-4'-methylacetophenone is a brominated acetophenone derivative, which is a class of compounds known for their potential applications in various chemical reactions and biological activities. While the specific compound 3'-Bromo-4'-methylacetophenone is not directly studied in the provided papers, related bromoacetophenone analogs have been investigated for their properties and reactivity, particularly in the context of DNA cleavage, protein modification, and synthesis of novel compounds.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives is not directly detailed for 3'-Bromo-4'-methylacetophenone, but related compounds have been synthesized through various methods. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates were synthesized and investigated for their DNA cleaving activities . Another example is the synthesis of alpha-bromo-4-amino-3-nitroacetophenone, which was used for specific protein modification . These methods could potentially be adapted for the synthesis of 3'-Bromo-4'-methylacetophenone.

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of α-bromo-4-hydroxy-3,5-dinitroacetophenone showed that the bromine atom is closely associated with the plane of the aromatic ring, indicating delocalization of the bromine lone pair electrons into the π system of the molecule . This structural feature is likely to be present in 3'-Bromo-4'-methylacetophenone as well, affecting its reactivity and interactions.

Chemical Reactions Analysis

Bromoacetophenone derivatives participate in a variety of chemical reactions. For instance, they have been used as photoinducible DNA cleaving agents , and in the modification of proteins by specifically alkylating certain amino acid residues . Additionally, bromoacetophenone has been involved in the synthesis of thiazole derivatives through a three-component reaction with primary amines and carbon disulfide . These reactions highlight the versatility of bromoacetophenone compounds in chemical synthesis and biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are influenced by their molecular structure. The presence of the bromine atom can enhance the inhibitory potency of these compounds, as seen in the case of α-brominated 4-hydroxy-3,5-dinitroacetophenones, which are potent inhibitors of the erythrocyte anion transport protein . The reactivity of the bromine atom also allows for the derivatization of carboxylic acids, as demonstrated by the use of 4'-bromophenacyl trifluoromethanesulfonate for high-performance liquid chromatography . These properties suggest that 3'-Bromo-4'-methylacetophenone would also exhibit unique physical and chemical characteristics suitable for various analytical and synthetic applications.

Scientific Research Applications

Synthesis and Ligand Behavior

3'-Bromo-4'-methylacetophenone is used in the synthesis of various chemical compounds. For instance, it can be used to prepare derivatives like 4-bromo-β-hydroxydithiocinnamic acid and its esters, which act as ligands in complex formation with metals like platinum, palladium, and nickel. These complexes have been characterized using spectroscopic methods and X-ray diffraction analyses (Schubert, Görls, & Weigand, 2007).

Impact on Physical and Spectral Properties

The physical, thermal, and spectral properties of 4-bromoacetophenone, a derivative of 3'-Bromo-4'-methylacetophenone, have been studied. Changes in crystallite size, melting point, and thermal degradation temperature were observed after biofield energy treatment. Spectroscopic studies such as FT-IR and GC-MS showed shifts in frequencies and isotopic abundance ratios (Trivedi et al., 2015).

Application in Organic Reactions

3'-Bromo-4'-methylacetophenone is involved in organic reactions like the Mannich reaction. It can react with aromatic aldehydes and amines to yield compounds with potential pharmaceutical applications. This showcases its utility in synthesizing complex organic molecules (Yang Da, 2000).

Role in Carbonic Anhydrase Inhibition

Derivatives of 3'-Bromo-4'-methylacetophenone have been synthesized and shown to inhibit human cytosolic carbonic anhydrase II, indicating potential for developing new pharmaceutical drugs for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antimycobacterial Activity

Studies have demonstrated the synthesis of novel heterocycles from 4-hydroxy-3-methylacetophenone, a related compound, which exhibited antimycobacterial activities. This indicates the potential of 3'-Bromo-4'-methylacetophenone derivatives in developing treatments for tuberculosis (Yar, Siddiqui, & Ali, 2007).

Conformational Studies

Detailed studies on the conformational stability and vibrational spectra of hydroxyacetophenone derivatives, related to 3'-Bromo-4'-methylacetophenone, have been conducted using X-ray powder diffraction and spectroscopy. This contributes to understanding the chemical behavior and potential applications of these compounds (Krishnakumar & Balachandran, 2005).

Safety And Hazards

3’-Bromo-4’-methylacetophenone is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, eyewear, and face protection .

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJLFESXPVLVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391313
Record name 3'-Bromo-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-4'-methylacetophenone

CAS RN

40180-80-1
Record name 3'-Bromo-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-4-methylphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

Anhydrous aluminum chloride (30 g, 225 mmol) was added to a 100 mL 2-neck round-bottom flask equipped with a magnetic stirrer, a septum, and a pressure-equalizer dropping funnel. The flask was flushed with nitrogen through the septum. 4-Methylacetophenone (13.3 mL, 100 mmol) was added to the flask via the dropping funnel over a period of 10 min. After the mixture was stirred for additional 30 min, bromine (5.7 mL, 110 mmol) was added dropwise over a period of 5 min. The reaction was completed when the reaction mixture solidified and no more hydrogen bromide was generated. The solidified mixture was transferred portionwise to a 3N aqueous HCl solution (250 mL). The dark oil at the bottom of the solution was extracted by ether (3×30 mL). The organic layer was then washed by a saturated NH4Cl aqueous solution (50 mL), dried over with anhydrous magnesium sulfate, and concentrated to get a crude product. The crude product was further purified by distillation under reduced pressure (118° C., 3 mm Hg) to give 18.53 g (87% yield) of the desired product. m.p. 94–95° C.; 1H NMR (300 MHz, CDCl3) δ 2.46 (3H, s), 2.58 (3H, s), 7.33 (1H, d, J=4.7 Hz), 7.79 (1H, dd, J=4.7, 0.99 Hz), 8.12 (1H, d, J=0.99 Hz); 13C NMR (75 MHz, CDCl3) δ 23.19, 26.52, 123.21, 127.08, 130.87, 132.32, 136.46, 143.53, 196.4; IR (neat) 3024 (s), 1684 (s), 1599 (m), 1383 (m), 1521 (s), 1039 (m), 958 (w), 907 (m), 831 (w) cm−1; MS m/z 212 (M+), 199, 197, 171, 169, 89; HRMS calcd.: C9H9OBr 211.9837, found: 211.9840.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
B PPh - Metal Catalysed Carbon-Carbon Bond-Forming …, 2004 - Wiley Online Library
… The mixture of 3-bromo-4-methylacetophenone (38g, 180mmol) in dry ether (50mL) was … Stirring was continued after the completion of addition of 3-bromo-4-methylacetophenone until …
Number of citations: 4 onlinelibrary.wiley.com
DE PEARSON, HW POPE, W HARGROVE… - J. Am. Chem …, 1935 - thevespiary.org
… 3-Bromo-4-methylacetophenone. The yield was 56% of white plates, once recrystallized from petroleum ether, mp 42-43', reported41 mp 43'; oxime mp 94-95'; reported42 mp the same. …
Number of citations: 4 www.thevespiary.org
DE Pearson, HW Pope, WW Hargrove - Organic Syntheses, 2003 - Wiley Online Library
… product: 3‐bromo‐4‐methylacetophenone …
Number of citations: 0 onlinelibrary.wiley.com
DE Pearson, HW Pope, WW Hargrove… - The Journal of Organic …, 1958 - ACS Publications
Sufficient aluminum chloride to complex with aromatic carbonyl compounds completely has been found to deactivate the aliphatic side chaintoward substitution and to permit nuclear …
Number of citations: 76 pubs.acs.org
CAN LIN, FENT LUO - Metal Catalysed Carbon-Carbon Bond …, 2005 - books.google.com
… The mixture of 3-bromo-4-methylacetophenone (38g, 180mmol) in dry ether (50mL) was … Stirring was continued after the completion of addition of 3-bromo-4-methylacetophenone until …
Number of citations: 5 books.google.com
JR Keneford, JCE Simpson - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… Diazotisation of this, followed by a Sandmeyer reaction (hydrobromic acid used at both stages), gave crude 3-bromo-4-methylacetophenone (8.4 g. from 10 g. acetamidocompound) as …
Number of citations: 8 pubs.rsc.org
T Tsubogo, F Okamura, A Omori, H Uchiro - ChemistrySelect, 2021 - Wiley Online Library
… This study reports the shortest synthesis of heliannuol A from the commercially available 3-bromo-4-methylacetophenone, with an overall yield of 33.7 % achieved over 10 steps. This …
X Fang, X Hu - Journal of Chemical Research, 2014 - journals.sagepub.com
… The aromatic lithium 10 was prepared starting from the methylenation of commercially available 3-bromo-4methylacetophenone 14 (Scheme 2). The hydroboration– oxidation of 13 and …
Number of citations: 1 journals.sagepub.com
NB Chapman, K Clarke… - Proceedings of the …, 1965 - royalsocietypublishing.org
With the object of clarifying ideas about the adrenaline α-receptor and antagonism to catecholamines, a series of compounds mentioned in the title, with 3-, 4-, or 3,4-substituents in the …
Number of citations: 9 royalsocietypublishing.org
H Mei, AM Remete, Y Zou, H Moriwaki, S Fustero… - Chinese Chemical …, 2020 - Elsevier
… In this process, one part of the molecule was obtained from 3-bromo-4-methylacetophenone 38 by hydroxylating the methyl function attached to the benzene ring, exchange of the …
Number of citations: 160 www.sciencedirect.com

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